Tris(dibenzylideneacetone)dipalladium(0)

Catalog No.
S635521
CAS No.
51364-51-3
M.F
C51H42O3Pd2
M. Wt
915.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(dibenzylideneacetone)dipalladium(0)

CAS Number

51364-51-3

Product Name

Tris(dibenzylideneacetone)dipalladium(0)

IUPAC Name

1,5-diphenylpenta-1,4-dien-3-one;palladium

Molecular Formula

C51H42O3Pd2

Molecular Weight

915.7 g/mol

InChI

InChI=1S/3C17H14O.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;;

InChI Key

CYPYTURSJDMMMP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd]

Synonyms

(all-E)-Tris[μ-[(1,2-η:4,5-η)-1,5-diphenyl-1,4-pentadien-3-one]]di-palladium; (E,E)-1,5-Diphenyl-1,4-pentadien-3-one Palladium Complex; Tris(dibenzylideneacetonyl)bis-palladium; Tris[(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]dipalladium; Tris[μ-[(1,2-

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd]

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Catalyst Precursor for Coupling Reactions

Pd(dba)₂ serves as a versatile precursor for generating various catalytically active palladium complexes employed in numerous coupling reactions. These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds between organic molecules. Some prominent examples include:

  • Negishi coupling: This reaction forms carbon-carbon bonds between an organic halide and an organozinc compound.
  • Suzuki coupling: This reaction forms carbon-carbon bonds between an organic halide and a boronic acid or ester.
  • Carroll rearrangement: This reaction involves the rearrangement of allylic alcohols to form enones.
  • Trost asymmetric allylic alkylation: This reaction involves the formation of carbon-carbon bonds between an allylic substrate and a nucleophile with high enantioselectivity.
  • Buchwald–Hartwig amination: This reaction forms carbon-nitrogen bonds between an organic halide and an amine.

The ease of tailoring the reaction conditions and the broad substrate scope of these coupling reactions make Pd(dba)₂ a valuable tool for organic chemists.

Synthesis of Functional Materials

Pd(dba)₂ also finds applications in the synthesis of various functional materials, including:

  • Nanosized palladium phosphides: These materials possess catalytic properties and are used in various applications, including hydrogen evolution and hydrodesulfurization.
  • Palladium triphenylphosphine carbonyl cluster complexes: These complexes exhibit interesting photoluminescent properties and are being explored for potential applications in optoelectronic devices.
  • Functionalized multi-walled carbon nanotube (MWCNT)-palladium complexes: These materials exhibit enhanced catalytic activity for various organic reactions, including the Heck coupling reaction.
  • Selective carbon-sulfur bond formation: Pd(dba)₂ can be used to form carbon-sulfur bonds between alkynes and various sulfur-containing compounds.

Tris(dibenzylideneacetone)dipalladium(0), commonly referred to as Pd2_2(dba)3_3, is a significant organopalladium compound utilized primarily as a catalyst in various organic reactions. This compound features a molecular formula of C51_{51}H42_{42}O3_3Pd2_2 and has a molecular weight of approximately 915.73 g/mol. It appears as a dark purple solid or powder and is known for its high reactivity, particularly in facilitating oxidative addition reactions, making it a valuable component in synthetic organic chemistry .

Pd2(dba)3 acts as a catalyst precursor. In the presence of co-catalysts (ligands and bases), Pd2(dba)3 undergoes oxidative addition, where one of the Pd(0) centers reacts with a reactant molecule (e.g., aryl halide) to form a Pd(II) complex. Subsequent steps involve reaction with the other coupling partner, reductive elimination to form the desired product, and regeneration of the Pd(0) catalyst for another cycle [].

, including:

  • Suzuki-Miyaura Coupling: Facilitates the coupling of aryl halides with boronic acids.
  • Heck Reaction: Involves the coupling of alkenes with aryl halides.
  • Buchwald-Hartwig Amination: Catalyzes the formation of amines from aryl halides and amines.
  • Stille Coupling: Enables the coupling of organostannanes with aryl halides.
  • Sonogashira Coupling: Facilitates the coupling of terminal alkynes with aryl halides.

These reactions are crucial for constructing complex organic molecules, particularly in pharmaceuticals and materials science .

While Tris(dibenzylideneacetone)dipalladium(0) is primarily recognized for its catalytic properties, studies have indicated potential biological activities. Some investigations suggest that palladium complexes can exhibit cytotoxic effects against various cancer cell lines, although the specific mechanisms and efficacy of Tris(dibenzylideneacetone)dipalladium(0) in biological contexts require further exploration. The compound's interactions with biological systems are not fully understood, but its reactivity may influence biological pathways indirectly through catalyzed transformations .

The synthesis of Tris(dibenzylideneacetone)dipalladium(0) typically involves the reaction of palladium salts with dibenzylideneacetone ligands. A common method includes:

  • Preparation of Ligand: Dibenzylideneacetone is synthesized through the condensation of acetone with benzaldehyde.
  • Complex Formation: The ligand is then reacted with palladium acetate or other palladium salts under an inert atmosphere to form the palladium complex.

The reaction conditions often include solvents such as toluene or dichloromethane and may require heating to facilitate complete conversion .

Tris(dibenzylideneacetone)dipalladium(0) finds extensive use in various applications:

  • Catalysis: It serves as a catalyst in cross-coupling reactions, which are fundamental in creating complex organic molecules.
  • Material Science: Used in the synthesis of functionalized materials, including carbon nanotubes and polymer composites.
  • Organic Synthesis: Acts as a precursor in the synthesis of pharmaceuticals and agrochemicals, enabling efficient construction of molecular frameworks .

Several compounds share structural or functional similarities with Tris(dibenzylideneacetone)dipalladium(0). Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Bis(dibenzylideneacetone)palladium(0)Dinuclear PalladiumContains two dibenzylideneacetone ligands; less reactive than tris complex.
Tetrakis(triphenylphosphine)palladium(0)Tetrahedral CoordinationMore stable; used in different catalytic applications; less versatile than Pd2_2(dba)3_3.
Palladium acetateMononuclear PalladiumCommon precursor for palladium catalysts; less effective in cross-coupling without additional ligands.

Tris(dibenzylideneacetone)dipalladium(0)'s ability to facilitate multiple types of coupling reactions makes it particularly valuable compared to its analogs, which may be limited to specific reaction types or exhibit lower reactivity .

Hydrogen Bond Acceptor Count

3

Exact Mass

916.12077 g/mol

Monoisotopic Mass

914.12036 g/mol

Heavy Atom Count

56

GHS Hazard Statements

Aggregated GHS information provided by 197 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 197 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 196 of 197 companies with hazard statement code(s):;
H317 (96.94%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (96.43%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

Tris(dibenzylideneacetone)dipalladium(0)

Dates

Modify: 2023-08-15

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